molecular formula C7H9FO2 B12532964 Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester CAS No. 862578-72-1

Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester

Cat. No.: B12532964
CAS No.: 862578-72-1
M. Wt: 144.14 g/mol
InChI Key: QTSHRYQSPATDCN-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester is an organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of ethyl diazoacetate with fluorinated alkenes under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial for scaling up the process while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon at elevated pressures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Cyclopropanecarboxylic acid derivatives.

    Reduction: Cyclopropanemethanol derivatives.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring can undergo ring-opening reactions, while the fluorine atom can participate in hydrogen bonding and electrostatic interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
  • Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
  • Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester

Uniqueness

Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester is unique due to the presence of both a fluorine atom and a methylene group on the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in synthetic applications where other similar compounds may not perform as effectively .

Properties

CAS No.

862578-72-1

Molecular Formula

C7H9FO2

Molecular Weight

144.14 g/mol

IUPAC Name

ethyl 1-fluoro-2-methylidenecyclopropane-1-carboxylate

InChI

InChI=1S/C7H9FO2/c1-3-10-6(9)7(8)4-5(7)2/h2-4H2,1H3

InChI Key

QTSHRYQSPATDCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1=C)F

Origin of Product

United States

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